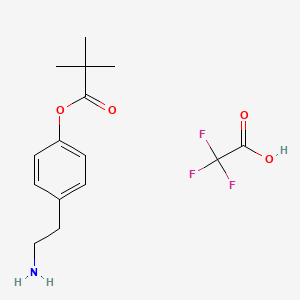

4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

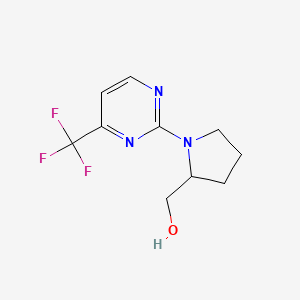

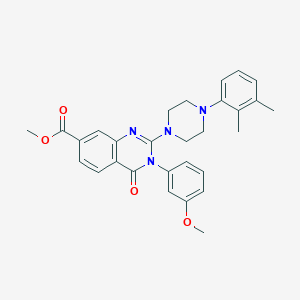

The molecular structure of 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate consists of a phenyl ring attached to a pivalate group and a trifluoroacetate group via an aminoethyl chain. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate, such as its melting point, boiling point, and density, are not specified in the available resources .Applications De Recherche Scientifique

1. Organic Synthesis and Reagent Development

The compound 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate has been explored in various organic synthesis processes. For instance, it has been used in the N-iodophenylation of N-arylamides, facilitating the transfer of iodophenyl groups and enabling the synthesis of acetyldiarylamines and phenols under certain conditions (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002). Similarly, its role in the synthesis of Bodipy dimers with unique redox properties has been studied, showcasing its potential in developing novel compounds with specific electronic characteristics (Rihn, Erdem, De Nicola, Retailleau, & Ziessel, 2011).

2. Catalysis and Reaction Mechanisms

In the field of catalysis, this compound has been utilized in the context of Ruthenium(II) complexes, particularly in the autocatalysis for C-H bond activation. This research provides insights into the reaction kinetics and mechanisms, highlighting the compound's role in accelerating the overall reaction and facilitating complexation (Ferrer Flegeau, Bruneau, Dixneuf, & Jutand, 2011).

3. Material Science and Polymer Development

The compound has also found applications in material science, particularly in the synthesis of fluorinated polyimides. These polyimides exhibit properties like thermal stability, mechanical strength, low dielectric constants, and high optical transparency, making them suitable for various industrial applications (Tao, Yang, Liu, Fan, & Yang, 2009).

4. Molecular Modification and Structural Analysis

Studies have shown its use in the modification of biomolecules like parvalbumin, providing a means to investigate molecular structure and interactions. Such modifications can yield valuable information about the structure-function relationships of these biomolecules (Bose & Bothner‐By, 1983).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[4-(2-aminoethyl)phenyl] 2,2-dimethylpropanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C2HF3O2/c1-13(2,3)12(15)16-11-6-4-10(5-7-11)8-9-14;3-2(4,5)1(6)7/h4-7H,8-9,14H2,1-3H3;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJJHVHYUMVDIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)CCN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2355374.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone](/img/structure/B2355376.png)

![7-(tert-butyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2355384.png)

![2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B2355388.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2355391.png)